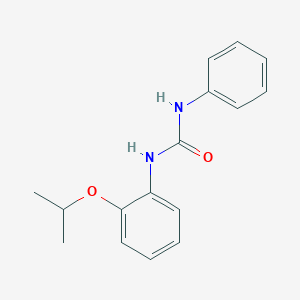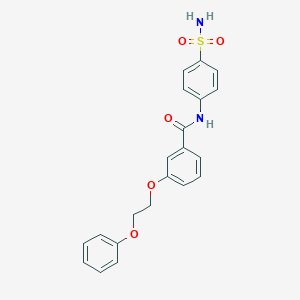![molecular formula C19H22N2O2 B268340 N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B268340.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various inflammatory and autoimmune diseases. It belongs to the class of drugs known as selective small molecule inhibitors of Bruton's tyrosine kinase (BTK).
Mécanisme D'action
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits BTK, which is a key enzyme involved in the activation of immune cells such as B cells, mast cells, and macrophages. By inhibiting BTK, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of these immune cells, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells, in preclinical studies. This suggests that it has the potential to be an effective treatment for various autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
Future research on N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further preclinical and clinical studies could explore its potential for the treatment of other autoimmune and inflammatory diseases. Finally, studies could investigate the potential of combining N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the intermediate amide. The amide is then treated with sec-butylamine and acetic anhydride to form the final product, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide.
Applications De Recherche Scientifique
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit BTK, a key enzyme involved in the activation of immune cells, leading to the suppression of inflammatory responses.
Propriétés
Nom du produit |
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[4-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-8-10-17(11-9-15)21-19(23)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
DUUIOCBYDVUPHI-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)
![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)

![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)